3-Phenylbicyclo[4.2.0]octa-1,3,5-triene
CAS No.: 53076-10-1
Cat. No.: VC3259729
Molecular Formula: C14H12
Molecular Weight: 180.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53076-10-1 |
|---|---|
| Molecular Formula | C14H12 |
| Molecular Weight | 180.24 g/mol |
| IUPAC Name | 3-phenylbicyclo[4.2.0]octa-1(6),2,4-triene |
| Standard InChI | InChI=1S/C14H12/c1-2-4-11(5-3-1)13-8-6-12-7-9-14(12)10-13/h1-6,8,10H,7,9H2 |
| Standard InChI Key | LZJUTFSQEFYGRW-UHFFFAOYSA-N |
| SMILES | C1CC2=C1C=CC(=C2)C3=CC=CC=C3 |
| Canonical SMILES | C1CC2=C1C=CC(=C2)C3=CC=CC=C3 |
Introduction
Physical and Chemical Properties
Fundamental Physical Properties
3-Phenylbicyclo[4.2.0]octa-1,3,5-triene has been characterized with various physicochemical properties as documented in chemical databases. The following table summarizes its key physical properties:
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₁₄H₁₂ | Calculated |
| Molecular Weight | 180.24 g/mol | Computed by PubChem 2.2 |
| XLogP3-AA | 2.9 | Computed by XLogP3 3.0 |
| Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 0 | Computed by Cactvs 3.4.8.18 |
| Rotatable Bond Count | 1 | Computed by Cactvs 3.4.8.18 |
| Exact Mass | 180.093900383 Da | Computed by PubChem 2.2 |
The compound demonstrates moderate lipophilicity as indicated by its XLogP3-AA value of 2.9, suggesting potential membrane permeability and applicability in various organic solvent systems. The absence of hydrogen bond donors and acceptors indicates limited water solubility and potential hydrophobic interactions with appropriate substrates .
Chemical Reactivity
The chemical reactivity of 3-phenylbicyclo[4.2.0]octa-1,3,5-triene is largely governed by two key structural features:
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The strained cyclobutane ring, which can undergo ring-opening reactions under thermal or photochemical conditions
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The extended aromatic system created by the benzene ring and phenyl substituent
These features make the compound susceptible to several reaction types:
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Electrophilic aromatic substitution on either aromatic ring
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Thermal ring-opening of the cyclobutane moiety to form o-quinodimethanes
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Diels-Alder reactions as either diene or dienophile depending on conditions
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Photochemical rearrangements
The compound's reactivity pattern shares similarities with other benzocyclobutene derivatives studied extensively in the literature .
Synthetic Methods and Preparation
Purification and Characterization
Purification of 3-phenylbicyclo[4.2.0]octa-1,3,5-triene may be achieved through standard techniques employed for aromatic hydrocarbons, including:
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Column chromatography using silica gel with appropriate hydrocarbon solvents
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Recrystallization from suitable solvent systems
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Sublimation for high-purity samples
Characterization typically employs a combination of analytical techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
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Mass spectrometry
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Infrared spectroscopy
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UV-visible spectroscopy
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X-ray crystallography for solid-state structure confirmation
These analytical approaches provide comprehensive structural verification and purity assessment .
Structure-Property Relationships
Comparison with Related Compounds
3-Phenylbicyclo[4.2.0]octa-1,3,5-triene represents one member of a broader family of benzocyclobutene derivatives. Comparing its properties with related compounds provides valuable insights into structure-property relationships:
| Compound | Molecular Weight | Structure Variation | Key Property Differences |
|---|---|---|---|
| Bicyclo[4.2.0]octa-1,3,5-triene | 104.15 g/mol | Parent compound (no substituents) | Lower lipophilicity, different electronic distribution |
| 3-Bromobicyclo[4.2.0]octa-1,3,5-triene | 183.04 g/mol | Bromo instead of phenyl | Higher reactivity toward nucleophilic substitution |
| Bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione | 132.12 g/mol | Dione functionality at 7,8-positions | Higher polarity, additional reactivity |
| 3-Phenylbicyclo[4.2.0]octa-1,3,5-triene | 180.24 g/mol | Phenyl at 3-position | Extended conjugation, higher thermal stability |
This comparison illustrates how structural modifications significantly impact the physicochemical profile of these compounds, particularly in terms of electronic properties, reactivity, and physical characteristics .
Electronic and Steric Effects
The phenyl substituent in 3-phenylbicyclo[4.2.0]octa-1,3,5-triene introduces important electronic and steric effects:
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Extended π-conjugation between the benzocyclobutene core and the phenyl ring
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Electron density redistribution across the entire molecular framework
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Steric interactions affecting the conformation of the molecule
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Modified frontier molecular orbital energies compared to the unsubstituted parent
These effects collectively influence the compound's reactivity, spectroscopic properties, and interactions with other molecules or surfaces .
Applications and Research Directions
Current Research Trends
Current research involving benzocyclobutene derivatives like 3-phenylbicyclo[4.2.0]octa-1,3,5-triene focuses on several promising directions:
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Developing new synthetic methodologies for selective functionalization
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Exploring their behavior in supramolecular assemblies
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Investigating their potential in photoresponsive materials
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Utilizing them as precursors for strained polycyclic systems
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Studying their thermal rearrangement pathways
These research trends highlight the continuing interest in this class of compounds within the scientific community, although specific studies on 3-phenylbicyclo[4.2.0]octa-1,3,5-triene itself appear limited in the current literature .
Analytical Characterization
Spectroscopic Properties
The spectroscopic characterization of 3-phenylbicyclo[4.2.0]octa-1,3,5-triene provides valuable insights into its structure and electronic properties:
UV-Visible Spectroscopy
The extended conjugation in 3-phenylbicyclo[4.2.0]octa-1,3,5-triene likely results in characteristic absorption bands in the UV-visible spectrum, potentially shifted to longer wavelengths compared to the unsubstituted benzocyclobutene due to the extended conjugation with the phenyl group.
Mass Spectrometry
Mass spectrometric analysis would be expected to show a molecular ion peak at m/z 180, corresponding to the molecular weight, along with fragment ions characteristic of aromatic and phenyl group fragmentation patterns.
Computational Studies
Computational chemistry approaches provide additional insights into the structural and electronic properties of 3-phenylbicyclo[4.2.0]octa-1,3,5-triene:
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Density functional theory (DFT) calculations can elucidate the electron density distribution
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Molecular orbital analyses reveal frontier orbital energies and distributions
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Conformational analyses predict preferred molecular geometries
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Reaction pathway modeling helps understand thermal and photochemical reactivity
These computational approaches complement experimental data and provide deeper understanding of the compound's behavior at the molecular level .
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